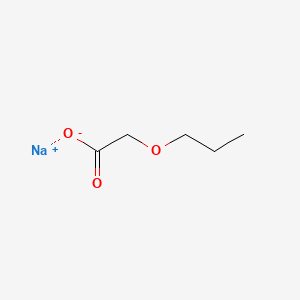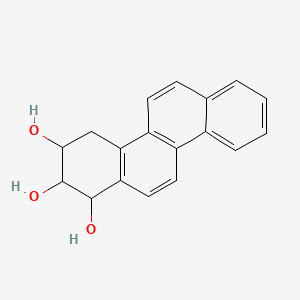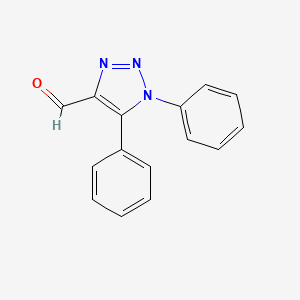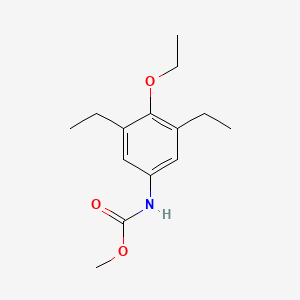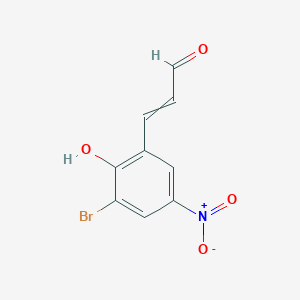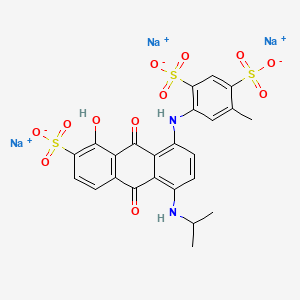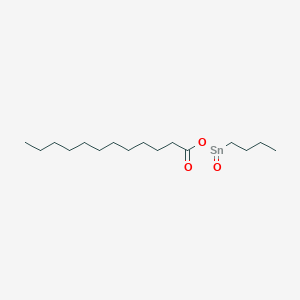
trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate: is a chemical compound that belongs to the class of dihydrodiols It is derived from fluoranthene, a polycyclic aromatic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate typically involves the dihydroxylation of fluoranthene followed by esterification with benzoic acid. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting dihydrodiol is then esterified with benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the dibenzoate ester .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions:
Oxidation: trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding dihydrodiol or other reduced forms.
Substitution: It can participate in substitution reactions where one or both of the benzoate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of fluoranthene quinones.
Reduction: Formation of the corresponding dihydrodiol.
Substitution: Formation of substituted fluoranthene derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology:
Biochemical Studies: The compound can be used to study the metabolic pathways of polycyclic aromatic hydrocarbons and their derivatives in biological systems.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and induction of cellular responses .
相似化合物的比较
trans-2,3-Dihydro-2,3-fluoranthenediol: The parent dihydrodiol compound without the benzoate ester groups.
Fluoranthene: The polycyclic aromatic hydrocarbon from which the dihydrodiol is derived.
Other Dihydrodiol Derivatives: Compounds with similar dihydrodiol structures but different substituents.
Uniqueness: trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate is unique due to the presence of the dibenzoate ester groups, which can influence its chemical reactivity and biological activity. The ester groups can also enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its parent dihydrodiol .
属性
CAS 编号 |
83291-44-5 |
|---|---|
分子式 |
C30H20O4 |
分子量 |
444.5 g/mol |
IUPAC 名称 |
[(2S,3S)-3-benzoyloxy-2,3-dihydrofluoranthen-2-yl] benzoate |
InChI |
InChI=1S/C30H20O4/c31-29(19-10-3-1-4-11-19)33-26-18-25-22-15-8-7-14-21(22)23-16-9-17-24(27(23)25)28(26)34-30(32)20-12-5-2-6-13-20/h1-18,26,28H/t26-,28-/m0/s1 |
InChI 键 |
GRWKGIOIODWTPX-XCZPVHLTSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2C=C3C4=CC=CC=C4C5=C3C(=CC=C5)[C@@H]2OC(=O)C6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OC2C=C3C4=CC=CC=C4C5=C3C(=CC=C5)C2OC(=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


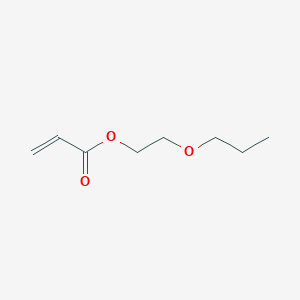
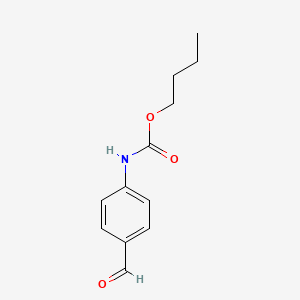
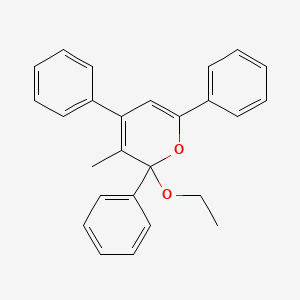

![1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one](/img/structure/B14418138.png)

![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14418147.png)
